WDR5 Binding Affinity Profiling: 2-(3-Chlorophenoxy)ethanimidamide vs. [1,1'-Biphenyl]-4-carboximidamide
In the Negative Drug Target database (curated from ChEMBL and TTD), 2-(3-Chlorophenoxy)ethanimidamide was profiled against the WD repeat-containing protein 5 (WDR5) and returned a binding Ki of 651,000 nM (651 µM), categorizing it as essentially inactive at this target [1]. By comparison, [1,1'-Biphenyl]-4-carboximidamide — a structurally distinct amidine-containing comparator — showed a Ki of 843,000 nM against the same target in the same curated dataset [2]. The 192,000 nM (192 µM) weaker affinity of the biphenyl analog (ratio: 0.77×) confirms that the 3-chlorophenoxy substitution confers no meaningful WDR5 engagement advantage. Other WDR5 ligands in the database exhibit Ki values in the 109,000–125,000 nM range, further underscoring the marginal binding of both amidine compounds [3]. This negative binding data is valuable for researchers seeking to exclude WDR5-mediated off-target effects in phenotypic screening campaigns.
| Evidence Dimension | WDR5 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 651,000 nM (651 µM) |
| Comparator Or Baseline | [1,1'-Biphenyl]-4-carboximidamide: Ki = 843,000 nM; Class-level: other WDR5 ligands Ki range 109,000–125,000 nM |
| Quantified Difference | Target compound is 192,000 nM (23%) more potent than biphenyl comparator, but >5-fold weaker than the most potent WDR5 ligands in the dataset |
| Conditions | ChEMBL/TTD-curated binding data; specific assay conditions not detailed in the Negative Drug Target database |
Why This Matters
Negative target engagement data allows researchers to de-risk compound selection by excluding targets where the compound lacks meaningful activity, reducing the probability of confounding off-target phenotypes in cell-based assays.
- [1] Negative Drug Target Database (HCDT). WDR5 — 2-(3-Chlorophenoxy)ethanimidamide, Ki = 651,000 nM. http://hainmu-biobigdata.com/hcdt/negativesearch.php?page=1926 View Source
- [2] Negative Drug Target Database (HCDT). WDR5 — [1,1'-Biphenyl]-4-carboximidamide, Ki = 843,000 nM. http://hainmu-biobigdata.com/hcdt/negativesearch.php?page=1926 View Source
- [3] Negative Drug Target Database (HCDT). WDR5 ligand Ki range across multiple chemotypes: 109,000–1,000,000 nM. http://hainmu-biobigdata.com/hcdt/negativesearch.php?page=1926 View Source
